4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
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Overview
Description
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group and a phenyl group attached to the thiazole ring, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Alkylation: The prop-2-enyl group can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the molecule, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound, in particular, may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-phenylthiazol-2-amine: Similar structure but lacks the prop-2-enyl group.
4-(4-chlorophenyl)-N-phenyl-1,3-thiazol-2-amine: Similar but with different substituents on the thiazole ring.
4-(4-chlorophenyl)-N-phenyl-3-methyl-1,3-thiazol-2-imine: Similar but with a methyl group instead of the prop-2-enyl group.
Uniqueness
The presence of the prop-2-enyl group in 4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine distinguishes it from other thiazole derivatives. This group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-2-12-21-17(14-8-10-15(19)11-9-14)13-22-18(21)20-16-6-4-3-5-7-16/h2-11,13H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVXLZXCGBCIDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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